4-Methoxyquinazolin-8-amine
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Overview
Description
4-Methoxyquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of a methoxy group at the 4th position and an amine group at the 8th position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-8-amine typically involves the reaction of 4-methoxyanthranilic acid with formamide under reflux conditions. This reaction leads to the formation of the quinazoline ring structure . Another method involves the use of 4-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-methoxyanthranilic acid and formamide . Additionally, phase-transfer catalysis and metal-mediated reactions are also utilized in industrial settings to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group in 4-methoxy-2-nitroaniline to an amine group is a key step in its synthesis.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Methoxyquinazolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyquinazolin-8-amine can be compared with other quinazoline derivatives:
Quinolin-8-amines: These compounds are isomerically related to this compound and serve as valuable scaffolds in organic synthesis.
Quinazolinones: These derivatives have a carbonyl group at the 4th position, which imparts different biological activities compared to this compound.
Uniqueness: The presence of both methoxy and amine groups in this compound provides a unique combination of chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methoxyquinazolin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,10H2,1H3 |
InChI Key |
XVODUIPCJRSCLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=CC=C2N |
Origin of Product |
United States |
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